Phenylamino-p-tolyl-acetic acid
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Overview
Description
2-(4-Methylphenyl)-2-(phenylamino)acetic acid is an organic compound that features both aromatic and amino acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-(phenylamino)acetic acid typically involves the reaction of 4-methylbenzyl chloride with phenylamine in the presence of a base, followed by carboxylation. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, sulfonic acids.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Medicine
Pharmaceuticals: Potential precursor for drug development.
Therapeutic Agents: Investigated for anti-inflammatory or anticancer properties.
Industry
Materials Science: Used in the development of polymers and advanced materials.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-(phenylamino)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-2-(phenylamino)propanoic acid
- 2-(4-Methylphenyl)-2-(phenylamino)butanoic acid
- 2-(4-Methylphenyl)-2-(phenylamino)pentanoic acid
Comparison
Compared to its analogs, 2-(4-Methylphenyl)-2-(phenylamino)acetic acid may exhibit unique properties such as different solubility, reactivity, and biological activity. These differences can be attributed to variations in the length of the carbon chain or the presence of additional functional groups.
Biological Activity
Phenylamino-p-tolyl-acetic acid (also known as 4-Fluoro-phenylamino-p-tolyl-acetic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C15H14FNO2 and a molecular weight of 259.28 g/mol. The structure features a fluorinated phenyl group attached to an amino group and a p-tolyl acetic acid moiety, enhancing its lipophilicity and biological activity.
Property | Value |
---|---|
Molecular Formula | C15H14FNO2 |
Molecular Weight | 259.28 g/mol |
Functional Groups | Amino, Carboxylic Acid, Fluorine |
Biological Activities
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies indicate that the compound shows potential against various microbial strains, with its effectiveness attributed to its ability to disrupt microbial cell membranes.
- Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Antitumor Effects : Preliminary studies have demonstrated cytotoxic effects against several cancer cell lines, including lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cells.
Case Studies
-
Antitumor Evaluation :
- A study evaluated the antitumor activity of this compound against human cancer cell lines. The results indicated significant growth inhibition percentages (%GI) across various cell lines, particularly in leukemia and CNS cancer models.
- Table 1: Antitumor Activity Against Selected Cell Lines
Cell Line %GI Lethality SNB-75 (CNS Cancer) 33.36 High SR (Leukemia) 35.27 Moderate MCF7 (Breast Cancer) 70.68 Low -
Inhibition Studies :
- In silico docking studies revealed that this compound interacts with key proteins involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Protein Binding : The fluorine atom enhances hydrogen bonding capabilities, increasing binding affinity to target proteins involved in inflammation and cancer pathways.
- Signal Pathway Modulation : By inhibiting cytokine production and modulating signaling pathways, the compound can exert anti-inflammatory effects.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds but exhibits unique biological properties due to its specific functional groups.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Phenyl(p-tolyl)acetic acid | C15H14O2 | Lacks fluorine; different biological activity |
4-fluoro-N-(p-tolyl)benzimidamide | C15H14F2N2 | Contains a benzimidazole moiety |
2-(p-tolyl)acetic acid | C10H12O2 | Simpler structure; lacks amino and fluorine groups |
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-anilino-2-(4-methylphenyl)acetic acid |
InChI |
InChI=1S/C15H15NO2/c1-11-7-9-12(10-8-11)14(15(17)18)16-13-5-3-2-4-6-13/h2-10,14,16H,1H3,(H,17,18) |
InChI Key |
WWWQXEUOJFAILN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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